
3-Hexanone-2,2,4,4-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanone-2,2,4,4-d4: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. The molecular formula for this compound is C6H8D4O . It is a ketone, specifically a hexanone, where the deuterium atoms are located at the 2nd and 4th positions on the carbon chain . This compound is often used in scientific research due to its unique isotopic labeling properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hexanone-2,2,4,4-d4 can be synthesized through the deuteration of hexanone. One common method involves heating hexene in deuterated benzene, which facilitates the exchange of hydrogen atoms with deuterium atoms . This process typically requires a catalyst and controlled reaction conditions to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration reactions using deuterium gas or deuterated solvents. The process is similar to laboratory synthesis but scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexanone-2,2,4,4-d4 undergoes various chemical reactions typical of ketones, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of secondary alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions where halogens replace hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Hexanoic acid.
Reduction: 3-Hexanol.
Substitution: Halogenated hexanones (e.g., 3-chlorohexanone).
Applications De Recherche Scientifique
3-Hexanone-2,2,4,4-d4 is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and reaction mechanisms.
Mécanisme D'action
The mechanism of action of 3-Hexanone-2,2,4,4-d4 primarily involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to follow the compound’s behavior in chemical reactions and biological systems without altering the compound’s chemical properties. This makes it an invaluable tool for studying reaction mechanisms, metabolic pathways, and drug interactions .
Comparaison Avec Des Composés Similaires
3-Hexanone: The non-deuterated version of 3-Hexanone-2,2,4,4-d4.
2-Hexanone: A structural isomer with the ketone group at the 2nd position.
4-Hexanone: A structural isomer with the ketone group at the 4th position.
Comparison:
Isotopic Labeling: this compound is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies.
Chemical Properties: The chemical properties of this compound are similar to its non-deuterated counterpart, 3-Hexanone, but the presence of deuterium can affect reaction rates and mechanisms slightly due to the isotope effect.
Applications: While 3-Hexanone and its isomers are used in various chemical reactions and industrial applications, this compound is specifically valuable in research settings for its isotopic labeling capabilities .
Propriétés
Formule moléculaire |
C6H12O |
|---|---|
Poids moléculaire |
104.18 g/mol |
Nom IUPAC |
2,2,4,4-tetradeuteriohexan-3-one |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3/i4D2,5D2 |
Clé InChI |
PFCHFHIRKBAQGU-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C([2H])(C)C(=O)C([2H])([2H])CC |
SMILES canonique |
CCCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
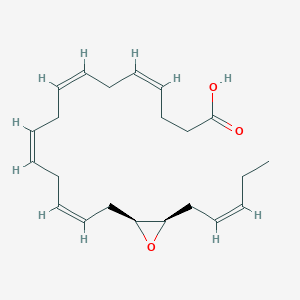
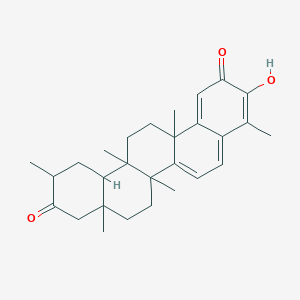
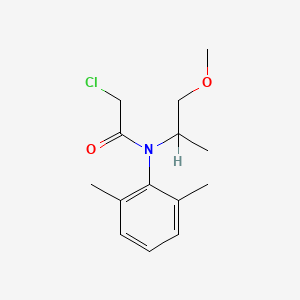
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
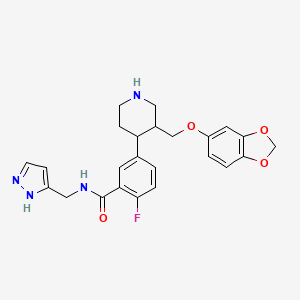
![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)
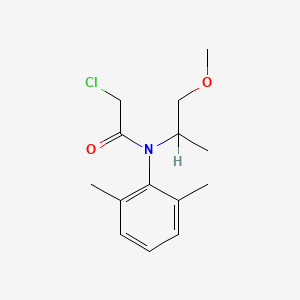
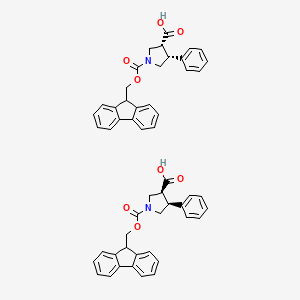
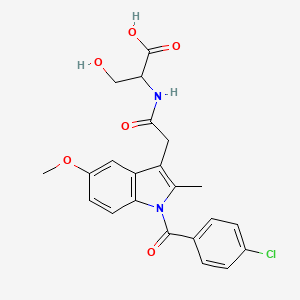
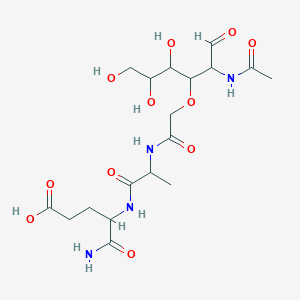
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)
